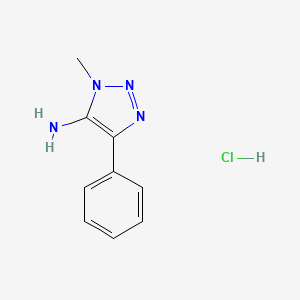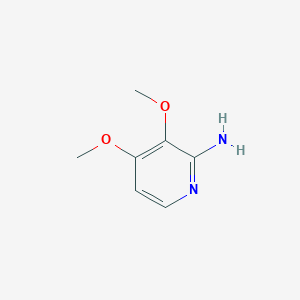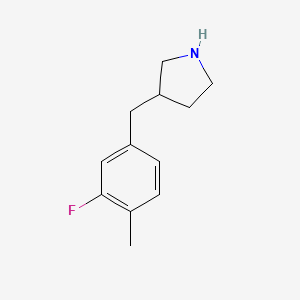
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine is a compound that features a pyrrolidine ring attached to a triazole ring via a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique combination of the pyrrolidine and triazole rings imparts specific chemical properties that make it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Propyl Chain: The initial step involves the preparation of a propyl chain that can link the pyrrolidine and triazole rings. This is often achieved through alkylation reactions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the propyl chain is replaced by the pyrrolidine moiety.
Formation of the Triazole Ring: The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Optimized reaction conditions, such as temperature control and the use of catalysts, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or triazole rings are modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine or triazole rings.
Aplicaciones Científicas De Investigación
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyrrolidine ring can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-3-amine: This compound features a pyrazole ring instead of a triazole ring, which may result in different biological activities.
1-(3-(Pyrrolidin-1-yl)propyl)-1h-imidazol-3-amine: The imidazole ring can impart different electronic properties compared to the triazole ring.
Uniqueness: 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine is unique due to the specific combination of the pyrrolidine and triazole rings. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H17N5 |
|---|---|
Peso molecular |
195.27 g/mol |
Nombre IUPAC |
1-(3-pyrrolidin-1-ylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H17N5/c10-9-11-8-14(12-9)7-3-6-13-4-1-2-5-13/h8H,1-7H2,(H2,10,12) |
Clave InChI |
XUBNDUZZPUCXCL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzothiazole, 2-[(aminooxy)methyl]-](/img/structure/B13526461.png)






![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)




